molecular formula C7H10ClF6N B2405420 (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride CAS No. 1807891-17-3

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride

Cat. No.: B2405420
CAS No.: 1807891-17-3
M. Wt: 257.6
InChI Key: QWCGHRBBNWYCRU-JEVYUYNZSA-N
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Description

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethyl groups in its structure imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the selective introduction of trifluoromethyl groups.

Industrial Production Methods

Industrial production of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the trifluoromethyl groups or other functional groups in the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives .

Scientific Research Applications

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2,6-difluoromethylpiperidine hydrochloride
  • (2R,6S)-2,6-bis(difluoromethyl)piperidine hydrochloride
  • (2R,6S)-2,6-bis(trifluoromethyl)pyrrolidine hydrochloride

Uniqueness

(2R,6S)-2,6-bis(trifluoromethyl)piperidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .

Properties

IUPAC Name

(2R,6S)-2,6-bis(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13;/h4-5,14H,1-3H2;1H/t4-,5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGHRBBNWYCRU-JEVYUYNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N[C@@H](C1)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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